molecular formula C25H22ClN3OS B2522954 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922626-63-9

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2522954
CAS No.: 922626-63-9
M. Wt: 447.98
InChI Key: HKNQPFPTNIXFRE-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position, linked to a piperazine ring and a diphenylethanone moiety. The benzothiazole scaffold is known for its bioactivity in medicinal and agrochemical contexts, while the piperazine group enhances solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQPFPTNIXFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The benzothiazole ring and piperazine moiety are known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole ring : Aromatic heterocycle with sulfur and nitrogen atoms, modified by a chlorine substituent (electron-withdrawing group) at the 4-position.
  • Piperazine linker : A six-membered ring with two nitrogen atoms, facilitating conformational flexibility.
  • Diphenylethanone group: A ketone flanked by two phenyl rings, introducing rigidity and hydrophobicity.

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues with Benzothiazole-Piperazine Hybrids

Compound Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data Source
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone (Target) 4-Cl on benzothiazole, diphenylethanone N/A N/A ~467.9 (calculated) Not reported in evidence
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone 4-F on benzothiazole, diphenylethanone N/A N/A 431.5 Smiles: O=C(C(c1ccccc1)c1ccccc1)N1CCN...
2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone 4-Cl on phenyl, single phenylethanone N/A N/A 314.8 MDL: MFCD00141051

Key Observations :

  • The chlorine substituent on benzothiazole increases molecular weight compared to the fluorine analogue (431.5 vs. ~467.9 g/mol) .
  • Diphenylethanone derivatives exhibit higher hydrophobicity than mono-phenylethanone analogues (e.g., compound in ), likely impacting membrane permeability.

Piperazine-Linked Urea and Hydrazinyl Derivatives

Compound Core Structure Yield (%) ESI-MS [M+H]+ (m/z) Biological Notes Source
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Urea, hydrazinyl, piperazine-thiazole 85.1 484.2 Potential kinase inhibition
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) Urea, dichloro-substituted 83.7 534.2 Enhanced halogen bonding
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) Urea, CF3 substituent 85.3 534.1 Improved metabolic stability

Comparison with Target Compound :

  • Urea/hydrazinyl derivatives (e.g., ) prioritize hydrogen-bonding interactions, whereas the diphenylethanone group in the target compound favors hydrophobic interactions.
  • Halogen substituents (Cl, F, CF3) modulate electronic effects and binding affinity. For example, trifluoromethyl groups enhance metabolic stability but reduce solubility .

Fungicidal and Agrochemical Analogues

Compound Core Structure Application Key Feature Source
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives Isoxazole-thiazole-piperidine Crop protection fungicides Planar conformation with fluorophenyl
Pyrazoxyfen Pyrazole-ether Herbicide Chlorobenzoyl group

Comparison with Target Compound :

  • The target compound’s benzothiazole-piperazine architecture shares conformational flexibility with isoxazole-thiazole fungicides but lacks explicit agrochemical data .
  • Chlorine in pyrazoxyfen ([11]) and the target compound may confer similar resistance to oxidative degradation.

Biological Activity

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of this compound contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3OS, with a molecular weight of 295.79 g/mol. It features a chlorinated benzothiazole ring connected to a piperazine moiety and an ethanone group. This unique arrangement enhances its chemical reactivity and biological properties.

Property Value
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79 g/mol
StructureBenzothiazole derivative with piperazine and ethanone groups

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies indicate that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. The mechanism involves interaction with microbial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through various experimental models. It has shown promise in reducing inflammation markers and mediating pain responses, making it a candidate for developing anti-inflammatory drugs.

3. Anticancer Properties
Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer pathways, indicating potential anticancer activity. Its ability to bind to target proteins enhances its therapeutic potential against various cancers.

Case Studies

Several studies have investigated the biological activity of similar compounds within the benzothiazole class:

  • Study on Anti-inflammatory Activity : A series of benzothiazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. Results indicated that compounds with similar structural features exhibited significant efficacy in reducing inflammation without severe gastrointestinal side effects.
  • Antimicrobial Evaluation : Research on benzothiazole derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains, suggesting that modifications in the structure can enhance potency .

The mechanism by which this compound exerts its biological effects involves:

  • Protein Binding : Interaction with specific proteins associated with disease pathways.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes critical for microbial growth or cancer cell proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

Compound Name Structural Features Biological Activity
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesSimilar benzothiazole coreVarying antimicrobial and anticancer activity
3-(Piperazin-1-yl)-1,2-benzothiazole DerivativesContains both benzothiazole and piperazine moietiesAntimicrobial properties
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamideThiocyanate substituent enhances reactivityPotentially enhanced antimicrobial activity

Q & A

Q. What are the key steps in synthesizing 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to functionalize the piperazine core with the chlorobenzothiazole moiety .
  • Acylation or condensation reactions to introduce the diphenylethanone group, often using benzophenone derivatives under controlled temperatures and inert atmospheres .
  • Purification via recrystallization or chromatography to isolate the product .
    Key challenges include optimizing reaction conditions (e.g., solvent choice, catalyst use) to maximize yield and purity.

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : To resolve the piperazine ring, chlorobenzothiazole, and diphenylethanone moieties .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like ketones and aromatic C-Cl bonds .

Q. What safety precautions are critical during experimental handling?

  • Storage : In a dry, ventilated environment, protected from light and heat .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Waste Disposal : Follow institutional guidelines for halogenated organic compounds to mitigate environmental hazards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Modify the chlorobenzothiazole or diphenylethanone groups to assess impacts on biological activity (e.g., antimicrobial potency) .
  • Bioisosteric Replacement : Replace the piperazine ring with morpholine or thiomorpholine to study conformational effects on target binding .
  • Computational Modeling : Use molecular docking to predict interactions with targets like bacterial enzymes or cancer-related receptors .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Establish consistent EC50/IC50 values under standardized assay conditions .
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetic assays .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can the compound’s mechanism of action against microbial targets be elucidated?

  • Enzyme Inhibition Assays : Test for inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes using fluorometric substrates .
  • Resistance Studies : Compare activity against wild-type vs. efflux pump-deficient microbial strains to identify transport-mediated resistance .
  • Transcriptomic Profiling : RNA-seq analysis of treated microbial cells to identify differentially expressed pathways .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent Screening : Use vapor diffusion with polar/non-polar solvent mixtures to grow single crystals .
  • Co-Crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize crystal packing .
  • SHELX Refinement : Employ SHELXL for high-resolution refinement, leveraging constraints for disordered piperazine rings .

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